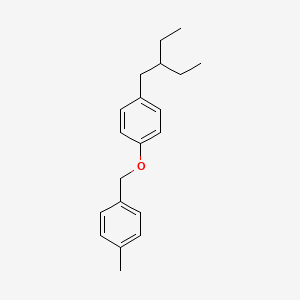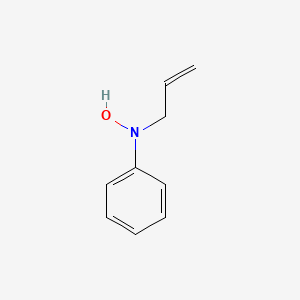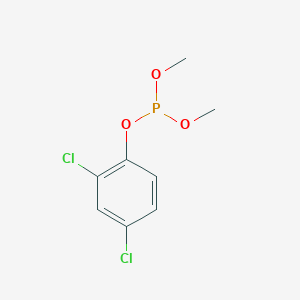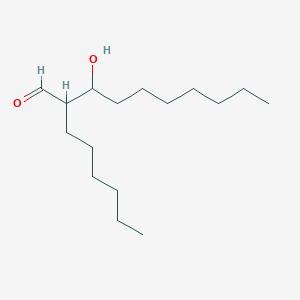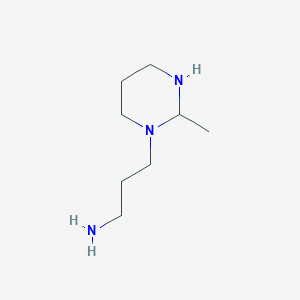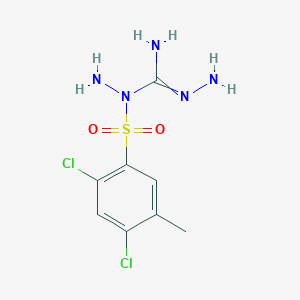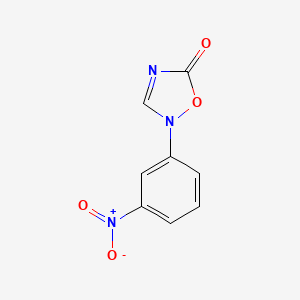![molecular formula C32H23N B14285542 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine CAS No. 126714-03-2](/img/structure/B14285542.png)
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine is a complex organic compound that features a naphthalene core substituted with an indenylidene group and diphenylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Mechanism of Action
The mechanism of action of 5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile (NDM-1)
- 3-Fluorothiophen-2-yl methylene-5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene acetate (NDM-2)
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene-3-methyl-2-thioxothiazolidin-4-ylidene malononitrile (NDM-3)
- Bis(1-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile) (NDM-4)
Uniqueness
5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine stands out due to its unique combination of an indenylidene group and diphenylamine, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
126714-03-2 |
|---|---|
Molecular Formula |
C32H23N |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
5-(inden-1-ylidenemethyl)-N,N-diphenylnaphthalen-1-amine |
InChI |
InChI=1S/C32H23N/c1-3-13-27(14-4-1)33(28-15-5-2-6-16-28)32-20-10-18-30-25(12-9-19-31(30)32)23-26-22-21-24-11-7-8-17-29(24)26/h1-23H |
InChI Key |
XZYJKEJBVRVNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C(C=CC=C43)C=C5C=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)

![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)

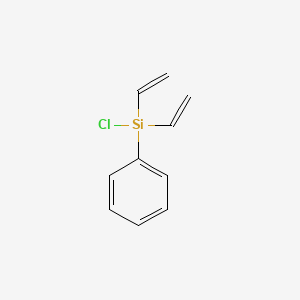
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)
